![molecular formula C13H11ClF3N B572094 Chlorhydrate de 4’-(trifluorométhyl)-[1,1’-biphényl]-3-amine CAS No. 1211195-38-8](/img/structure/B572094.png)
Chlorhydrate de 4’-(trifluorométhyl)-[1,1’-biphényl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C13H10F3N•HCl and a molecular weight of 273.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a biphenyl structure, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Applications De Recherche Scientifique
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride (TBAF) to facilitate the nucleophilic trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso biphenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Mécanisme D'action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with biological macromolecules, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride
Uniqueness
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl and amine groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)
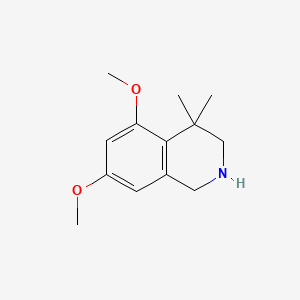
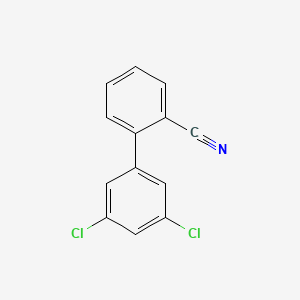

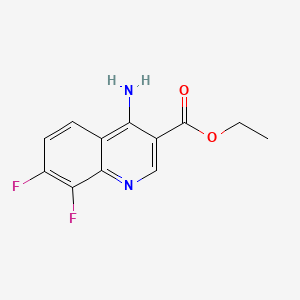

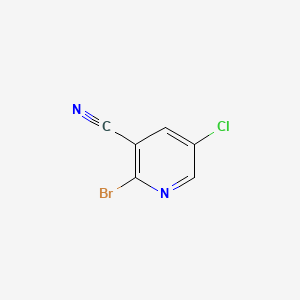
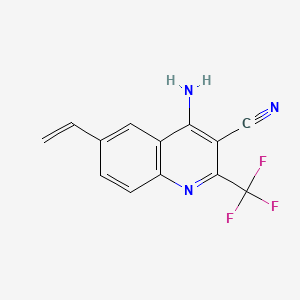
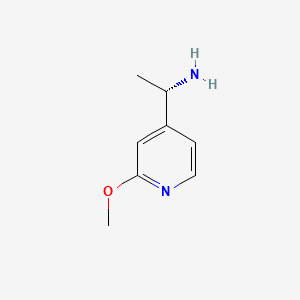

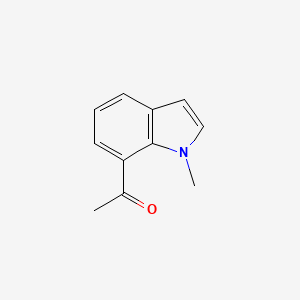
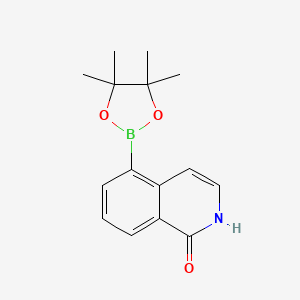
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
